Prinaberel

ERβ selective agonist nuclear receptor pharmacology receptor selectivity profiling

Prinaberel (ERB-041) is the benchmark ERβ agonist with >200-fold selectivity over ERα, validated in preclinical models. Clinically characterized with Phase II safety data, it is essential for calibrating ERβ functional assays or conducting endometriosis and chemoprevention studies. Avoid confounding ERα activation; secure a well-defined, high-purity reference standard for translational research.

Molecular Formula C15H10FNO3
Molecular Weight 271.24 g/mol
CAS No. 524684-52-4
Cat. No. B1683874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrinaberel
CAS524684-52-4
SynonymsERB041;  ERB 041;  ERB041;  Prinaberel;  WAY-202041;  WAY202041;  WAY 202041
Molecular FormulaC15H10FNO3
Molecular Weight271.24 g/mol
Structural Identifiers
SMILESC=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F
InChIInChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2
InChIKeyMQIMZDXIAHJKQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Prinaberel (ERB-041) CAS 524684-52-4: A Selective ERβ Agonist for Preclinical Research Procurement


Prinaberel (developmental code ERB-041, WAY-202041) is a synthetic, nonsteroidal, highly selective estrogen receptor β (ERβ) agonist with the chemical formula C₁₅H₁₀FNO₃ and molecular weight 271.24 g/mol [1]. It acts as a potent ERβ ligand with IC₅₀ values of 5.4 nM (human), 3.1 nM (rat), and 3.7 nM (mouse), while exhibiting >200-fold selectivity for ERβ over ERα . Developed by Wyeth, the compound advanced to Phase II clinical trials for rheumatoid arthritis, endometriosis, and dysmenorrhea before development was discontinued [2]. Prinaberel remains a valuable research tool for elucidating ERβ-mediated signaling pathways, particularly in the context of inflammation, cancer chemoprevention, and reproductive biology [3].

Why Prinaberel (ERB-041) Cannot Be Substituted with Other ERβ Agonists Without Risking Experimental Inconsistency


ERβ-selective agonists constitute a chemically and pharmacologically heterogeneous class, with distinct scaffolds (e.g., diarylpropionitriles, benzoxazoles, carboranes) driving divergent selectivity margins, binding kinetics, and downstream transcriptional profiles [1]. Prinaberel (ERB-041) distinguishes itself from tool compounds such as diarylpropionitrile (DPN) and clinical-stage comparators such as erteberel (LY500307) through its unique benzoxazole core, which confers a selectivity ratio exceeding 200-fold for ERβ over ERα—substantially higher than DPN's ~70-fold binding selectivity and erteberel's ~14-fold selectivity [2]. Furthermore, gene expression microarray analyses have demonstrated that Prinaberel exhibits a transcriptional profile that is among the most ERβ-selective relative to estradiol, differing from both MF101 and liquiritigenin in the specific gene subsets modulated [3]. Substituting Prinaberel with an alternative ERβ agonist without verifying equivalent potency, selectivity, and functional activity in the specific assay system of interest may introduce confounding off-target ERα activation or produce gene expression patterns that do not faithfully recapitulate ERβ-specific signaling.

Prinaberel (ERB-041) Quantitative Differentiation Evidence: Comparative Data Versus Closest Analogs


ERβ Selectivity Margin: Prinaberel Exhibits >200-Fold Selectivity Versus ERα, Exceeding DPN and Erteberel

Prinaberel (ERB-041) demonstrates >200-fold selectivity for ERβ over ERα across three species. For human receptors, the IC₅₀ for ERβ is 5.4 nM compared with 1216 nM for ERα—a 225-fold difference. This selectivity margin substantially exceeds that of the widely used tool compound diarylpropionitrile (DPN), which exhibits approximately 70-fold higher binding affinity for ERβ over ERα, and erteberel (LY500307), which displays approximately 14-fold binding selectivity for ERβ over ERα [1].

ERβ selective agonist nuclear receptor pharmacology receptor selectivity profiling

Skin Photocarcinogenesis Chemoprevention: Prinaberel Reduces UVB-Induced Tumor Number by 60% and Tumor Volume by 84% in SKH-1 Mice

In a UVB-induced photocarcinogenesis model using SKH-1 hairless mice, topical application of Prinaberel (ERB-041) produced a statistically significant reduction in tumor burden. Tumor numbers were reduced by 60% and tumor volume decreased by 84% in the ERB-041-treated group compared with the UVB (alone) control group. These antitumorigenic effects were accompanied by decreased proliferating cell nuclear antigen (PCNA), cyclin D1, VEGF, and CD31 expression, alongside increased apoptosis and downregulation of the WNT/β-catenin signaling pathway [1][2].

skin cancer chemoprevention UVB-induced carcinogenesis WNT/β-catenin signaling

Endometriosis Lesion Regression: Prinaberel Induces Complete Lesion Regression in 40–75% of Treated Mice in a Human Endometrium Xenograft Model

In an experimentally induced endometriosis model using athymic nude mice implanted with normal human endometrial tissue fragments, oral administration of Prinaberel (ERB-041) for 15–17 days resulted in complete lesion regression in 40–75% of treated mice across six independent studies. Importantly, efficacy was equivalent in gonad-intact and ovariectomized mice, indicating that ERβ-mediated lesion regression is independent of ovarian estrogen status. Notably, recovered lesions expressed ERα but not ERβ mRNA, suggesting a paracrine or indirect mechanism of action [1].

endometriosis lesion regression ERβ agonist xenograft model

Clinical Safety Profile: Prinaberel Was Well-Tolerated in a 291-Patient Phase II Rheumatoid Arthritis Trial, with Adverse Event Rates Comparable to Placebo

In a 12-week, randomized, placebo-controlled Phase II trial (NCT00141830) involving 291 patients with active rheumatoid arthritis receiving stable methotrexate, Prinaberel (ERB-041) at doses of 5, 25, and 75 mg demonstrated a safety and tolerability profile indistinguishable from placebo. No statistically significant differences were observed in the overall incidence of adverse events among all treatment groups. The most commonly reported treatment-emergent adverse events were headache (7.6%), nausea (6.2%), infection (4.8%), and bronchitis (4.1%); none were considered treatment-related. The discontinuation rate (15.1%) was similar across treatment arms [1].

clinical safety phase II trial ERβ agonist tolerability

Transcriptional Selectivity: Microarray Analysis Identifies Prinaberel Among the Most ERβ-Selective Agonists Relative to Estradiol

In a comparative gene expression microarray study using U2OS cells stably expressing ERβ, Prinaberel (ERB-041) was identified—alongside MF101 and liquiritigenin—as one of the most ERβ-selective agonists relative to estradiol. In contrast, diarylpropionitrile (DPN) and WAY-200070 exhibited significantly less ERβ-selective transcriptional profiles, with DPN's selectivity arising primarily from combined binding affinity and transcriptional potency rather than target-specific gene regulation. This study established that different ERβ agonists produce distinct, non-overlapping gene expression signatures [1].

gene expression profiling transcriptional selectivity ERβ-specific signaling

Prinaberel (ERB-041) Optimal Research Application Scenarios Based on Validated Evidence


ERβ Selectivity Benchmarking and Positive Control for Nuclear Receptor Profiling Assays

Prinaberel serves as a high-selectivity positive control for ERβ functional assays. With human ERβ IC₅₀ = 5.4 nM and >200-fold selectivity over ERα, it provides a well-characterized benchmark for validating assay sensitivity, quantifying ERβ-specific signal windows, and calibrating high-throughput screening campaigns for novel ERβ ligands . Its cross-species potency data (rat IC₅₀ 3.1 nM, mouse IC₅₀ 3.7 nM) support its use in translational studies bridging in vitro human receptor assays and rodent in vivo models .

Skin Photocarcinogenesis Chemoprevention Studies in UVB-Induced Murine Models

Prinaberel is the reference compound for ERβ-mediated skin cancer chemoprevention research. In SKH-1 hairless mice, topical Prinaberel reduced UVB-induced tumor number by 60% and tumor volume by 84%, with validated mechanistic biomarkers including decreased PCNA, cyclin D1, VEGF, and CD31, and downregulated WNT/β-catenin signaling [1]. This well-characterized model system and quantitative efficacy benchmark make Prinaberel essential for studies evaluating combination regimens, novel ERβ agonists, or mechanistic investigations of ERβ-WNT crosstalk in photocarcinogenesis.

Preclinical Endometriosis Lesion Regression Studies Using Human Tissue Xenograft Models

Prinaberel provides a validated positive control for preclinical endometriosis research. In athymic nude mice implanted with human endometrial tissue, oral Prinaberel treatment induced complete lesion regression in 40–75% of mice across six independent studies, with efficacy maintained in both gonad-intact and ovariectomized animals [2]. This model establishes Prinaberel as the benchmark compound for evaluating ERβ-targeted endometriosis therapeutics and for investigating ERβ-dependent mechanisms of lesion regression independent of ovarian estrogen.

In Vivo Safety and Tolerability Reference for ERβ Agonist Development Programs

For drug discovery programs developing novel ERβ-targeting agents, Prinaberel offers a clinically characterized safety and tolerability profile. Phase II trial data in 291 rheumatoid arthritis patients confirmed that oral Prinaberel at doses up to 75 mg for 12 weeks produced adverse event rates indistinguishable from placebo, with no treatment-related serious adverse events [3]. This clinical safety dataset provides a valuable comparator for assessing the safety margins and tolerability expectations of next-generation ERβ agonists entering preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prinaberel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.